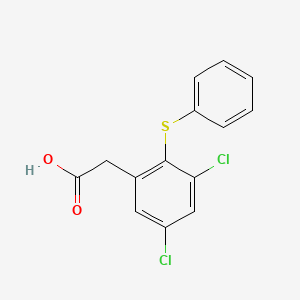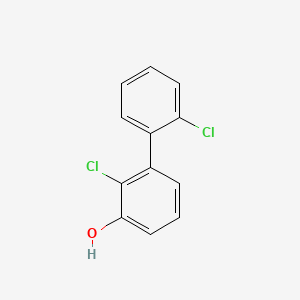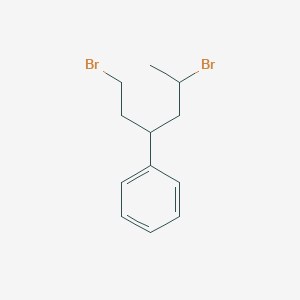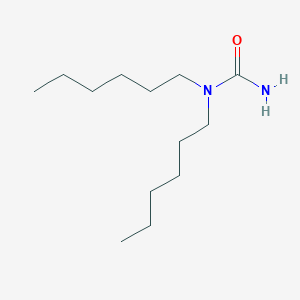![molecular formula C33H44O4 B14434841 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 78447-90-2](/img/structure/B14434841.png)
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon, while octadecanoic acid, also known as stearic acid, is a long-chain fatty acid. The compound is characterized by the presence of an anthracene moiety attached to the octadecanoic acid via an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) or nitric acid (HNO3) for bromination and nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in fluorescence microscopy.
Industry: Utilized in the development of advanced materials, including photochromic and thermochromic materials.
Mechanism of Action
The mechanism of action of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its anthracene and fatty acid components. The anthracene moiety can intercalate into DNA, while the fatty acid chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including signal transduction and membrane fluidity.
Comparison with Similar Compounds
Similar Compounds
- Anthracene-9-carboxylic acid
- Octadecanoic acid
- 9-Anthracenecarboxylic acid
Comparison
Compared to its similar compounds, 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combined structural features, which confer both aromatic and fatty acid properties. This dual nature allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
78447-90-2 |
|---|---|
Molecular Formula |
C33H44O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
7-(anthracene-9-carbonyloxy)octadecanoic acid |
InChI |
InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-11-20-28(21-12-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35) |
InChI Key |
UUJQKQPTJLXRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


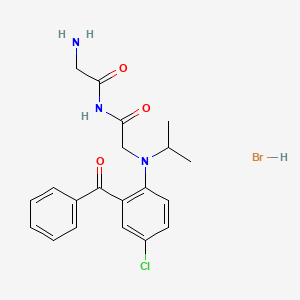
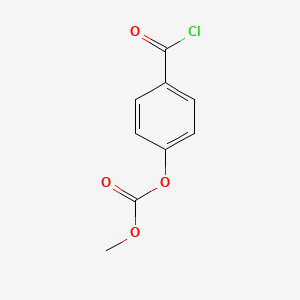

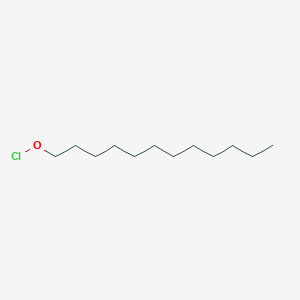

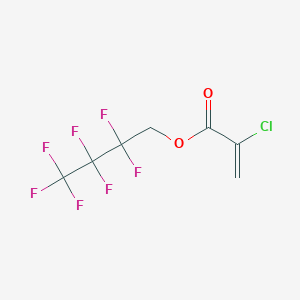
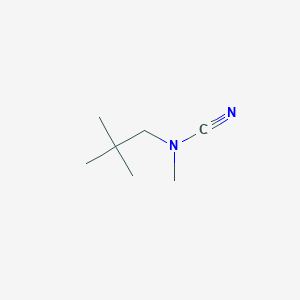
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
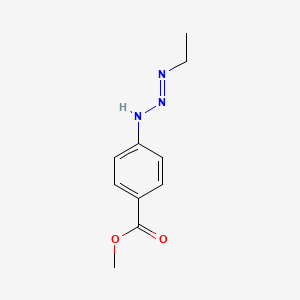
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
